4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol
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Overview
Description
4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (-C=N-) and are typically formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,5-dihydroxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting estrogen receptors.
Industry: Utilized in the development of sensors for detecting various ions and molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. For example, when used as a ligand, it can bind to metal ions, forming stable complexes that can exhibit unique catalytic or biological activities. In medicinal applications, it may interact with estrogen receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2-hydroxyphenyl)imino]methyl]benzene-1,3-diol
- 4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol
Comparison
Compared to similar compounds, 4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol is unique due to the presence of multiple hydroxyl groups, which can enhance its reactivity and binding affinity in various applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H11NO3 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO3/c15-11-5-2-10(3-6-11)14-8-9-1-4-12(16)7-13(9)17/h1-8,15-17H |
InChI Key |
OXKHCZODIOUJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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